[1,1'-biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate
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Overview
Description
[1,1’-Biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond, and an ethoxyphenoxyacetate group attached to it. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of [1,1’-biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate can be achieved through several synthetic routes. One common method involves the esterification of [1,1’-biphenyl]-2-yl acetic acid with 2-(2-ethoxyphenoxy)ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the product while reducing the overall production time and cost.
Chemical Reactions Analysis
[1,1’-Biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert ester groups to alcohols or aldehydes.
Substitution: The biphenyl core of the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents for these reactions include nitric acid, halogens, and sulfuric acid, respectively.
Scientific Research Applications
[1,1’-Biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the interactions between biphenyl derivatives and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its biphenyl core can interact with various biological targets, making it a promising candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an additive in the formulation of polymers, coatings, and other materials. Its unique properties can enhance the performance and stability of these products.
Mechanism of Action
The mechanism of action of [1,1’-biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets in biological systems. The biphenyl core of the compound can bind to hydrophobic pockets in proteins, leading to changes in their conformation and activity. Additionally, the ethoxyphenoxyacetate group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-yl 2-(2-ethoxyphenoxy)acetate can be compared with other biphenyl derivatives, such as:
[1,1’-Biphenyl]-2-yl acetate: This compound lacks the ethoxyphenoxy group, making it less versatile in terms of chemical reactivity and biological interactions.
[1,1’-Biphenyl]-4-yl 2-(2-ethoxyphenoxy)acetate: The position of the substituent on the biphenyl core can significantly affect the compound’s properties and applications. The 4-yl derivative may have different reactivity and binding affinity compared to the 2-yl derivative.
[1,1’-Biphenyl]-2-yl 2-(2-methoxyphenoxy)acetate: The presence of a methoxy group instead of an ethoxy group can alter the compound’s solubility, reactivity, and biological activity.
Properties
IUPAC Name |
(2-phenylphenyl) 2-(2-ethoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-2-24-20-14-8-9-15-21(20)25-16-22(23)26-19-13-7-6-12-18(19)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJENXJUANHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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